molecular formula C12H11Cl2N3 B1351569 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine CAS No. 500157-73-3

4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine

Cat. No.: B1351569
CAS No.: 500157-73-3
M. Wt: 268.14 g/mol
InChI Key: OAXALGRMTBXDGH-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine is a heterocyclic organic compound that features a pyrimidine ring substituted with chloro, benzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine typically involves multi-step organic reactions. One common method starts with the chlorination of 4-chlorobenzoic acid to form 4-chlorobenzyl chloride. This intermediate is then reacted with 6-methyl-2-aminopyrimidine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-chlorophenyl)-6-methyl-pyrimidin-2-ylamine
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-5-[(4-chlorophenyl)methyl]-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3/c1-7-10(11(14)17-12(15)16-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXALGRMTBXDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182534
Record name 4-Chloro-5-[(4-chlorophenyl)methyl]-6-methyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

500157-73-3
Record name 4-Chloro-5-[(4-chlorophenyl)methyl]-6-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500157-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-[(4-chlorophenyl)methyl]-6-methyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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